molecular formula C11H9NO3S B14692198 1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide CAS No. 31846-49-8

1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide

Cat. No.: B14692198
CAS No.: 31846-49-8
M. Wt: 235.26 g/mol
InChI Key: PCUVRILJYXQWBX-UHFFFAOYSA-N
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Description

1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide is a chemical compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Starting from ortho-aminothiophenol derivatives and propargyl halides under basic conditions.

    Oxidation Reactions: Using oxidizing agents like hydrogen peroxide or peracids to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

    Continuous Flow Reactors: For efficient and scalable synthesis.

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation to form sulfone derivatives.

    Reduction: Reduction to form thiol or thioether derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzothiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or thioether derivatives.

    Substitution: Substituted benzothiazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide: Lacks the propynyl group.

    1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Contains a methyl group instead of a propynyl group.

Uniqueness

1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide is unique due to the presence of the propynyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

31846-49-8

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

2,2-dioxo-3-prop-2-ynyl-1H-2λ6,3-benzothiazin-4-one

InChI

InChI=1S/C11H9NO3S/c1-2-7-12-11(13)10-6-4-3-5-9(10)8-16(12,14)15/h1,3-6H,7-8H2

InChI Key

PCUVRILJYXQWBX-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C2=CC=CC=C2CS1(=O)=O

Origin of Product

United States

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